An In-Depth Technical Guide to 4-Amino-7,8-dichloroquinoline (CAS 948293-25-2): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-7,8-dichloroquinoline (CAS 948293-25-2): Properties, Synthesis, and Applications
Executive Summary: 4-Amino-7,8-dichloroquinoline is a halogenated heterocyclic compound belonging to the pivotal 4-aminoquinoline class of molecules.[1] This scaffold is the backbone of numerous highly successful therapeutic agents, most notably antimalarials like chloroquine.[2][3] The specific 7,8-dichloro substitution pattern of this compound (CAS 948293-25-2) offers a unique electronic and steric profile, positioning it as a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its known properties, proposes a logical synthetic pathway, explores its reactivity, discusses its primary applications in research, and outlines essential safety and handling protocols. It is designed to serve as a foundational resource for scientists aiming to leverage this compound in the synthesis of novel, biologically active molecules.
Section 1: Core Molecular Profile and Significance
The quinoline ring system is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of an amino group at the 4-position is particularly critical for antimalarial activity, as it is understood to interfere with heme detoxification within the parasite's food vacuole.[1][5]
4-Amino-7,8-dichloroquinoline distinguishes itself through the vicinal chloro-substituents on the carbocyclic ring. This specific halogenation pattern can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an intriguing starting point for developing next-generation therapeutics. Its primary role in the laboratory is as a chemical intermediate for creating more complex derivatives with potentially enhanced or novel bioactivities.[1]
Section 2: Physicochemical and Spectroscopic Properties
While 4-Amino-7,8-dichloroquinoline is available commercially for research purposes, comprehensive, peer-reviewed experimental data is scarce.[6] The information available is summarized below. The lack of public data for properties like melting point and solubility underscores the need for empirical characterization by researchers utilizing this compound.
| Property | Value | Source |
| CAS Number | 948293-25-2 | [6][7] |
| IUPAC Name | 7,8-dichloroquinolin-4-amine | [1] |
| Molecular Formula | C₉H₆Cl₂N₂ | [1][6][7] |
| Molecular Weight | 213.06 g/mol | [1][6][7] |
| Appearance | Solid | [6] |
| InChI Key | LTNLLDGKTSLFRZ-UHFFFAOYSA-N | [1][6] |
Predicted Spectroscopic Profile
In the absence of published spectra, the following characteristics can be predicted based on the molecule's structure. These predictions serve as a guideline for researchers performing analytical confirmation.
-
¹H NMR: The spectrum should display signals for four distinct aromatic protons and a signal for the amino group protons.
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Three protons on the quinoline ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns (doublets, doublets of doublets) will depend on their positions relative to each other and the nitrogen atom.
-
The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
-
¹³C NMR: The spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core, as the substitution pattern renders them all chemically unique.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected: a peak at m/z 212 (for ³⁵Cl₂), a larger peak at m/z 214 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 216 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.
Section 3: Synthesis and Reactivity
Rationale for Synthetic Approach
The most established and versatile method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution (SₙAr) on a 4-chloroquinoline precursor.[3] The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it selectively displaceable by amine nucleophiles, often without affecting halogens at other positions under controlled conditions.[1]
Proposed Synthetic Protocol
A plausible synthesis for 4-Amino-7,8-dichloroquinoline would start from the corresponding 4,7,8-trichloroquinoline. The following protocol is a generalized procedure based on established methods for similar transformations.[2][3]
Objective: To synthesize 7,8-dichloroquinolin-4-amine via nucleophilic aromatic substitution.
Materials:
-
4,7,8-trichloroquinoline (Starting Material)
-
Ammonium hydroxide or another ammonia source
-
Phenol (as solvent/catalyst) or a high-boiling polar aprotic solvent (e.g., NMP, DMSO)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine 4,7,8-trichloroquinoline (1.0 eq) and phenol (5-10 eq) as the solvent.
-
Addition of Nucleophile: Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq) to the vessel.
-
Heating: Securely seal the vessel and heat the mixture in an oil bath to 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Causality Note: The high temperature and pressure are necessary to facilitate the nucleophilic attack of neutral ammonia on the electron-deficient quinoline ring.
-
Workup - Acidification: After cooling to room temperature, cautiously add 1M HCl to the reaction mixture. This protonates the product, making it water-soluble, while the phenolic solvent remains in the organic phase.
-
Extraction & Wash: Transfer the mixture to a separatory funnel and wash with dichloromethane or ethyl acetate to remove the phenol. Repeat the wash 2-3 times.
-
Workup - Basification: Collect the aqueous layer and carefully add 4M NaOH solution with cooling until the pH is >10. This deprotonates the product, causing it to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure 4-Amino-7,8-dichloroquinoline. Self-Validation: The purity of the final product must be confirmed by NMR and MS analysis, comparing the results against the predicted profiles.
Chemical Reactivity and Derivatization
The reactivity of 4-Amino-7,8-dichloroquinoline is dominated by the primary amino group at C4. This site is a potent nucleophile and can be readily functionalized through:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions allow for the attachment of various side chains, a common strategy in drug development to modulate solubility, cell permeability, and target affinity. The chlorine atoms at C7 and C8 are significantly less reactive towards SₙAr than the C4 position but could potentially be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under more strenuous conditions.
Section 4: Applications in Research and Drug Development
This compound is primarily a research tool, acting as a molecular scaffold for the synthesis of new chemical entities.[1] Its potential applications are inferred from the known activities of the broader 4-aminoquinoline class.
-
Antimalarial Drug Development: This is the most direct and well-supported application.[1] Researchers use this intermediate to create novel analogues of drugs like chloroquine and amodiaquine. The goal is often to develop compounds that can overcome the growing problem of parasite resistance to existing therapies.[5]
-
Anticancer Research: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] This compound serves as a starting point for generating libraries of new molecules to be screened for anticancer activity.
-
Neuroscience Research: The structurally related 4-amino-7-chloroquinoline scaffold has been identified as an agonist of the nuclear receptor NR4A2 (Nurr1), a key target for developing neuroprotective therapies for Parkinson's disease.[8] This suggests that derivatives of 7,8-dichloro-4-aminoquinoline could be rationally designed and synthesized to probe this and other neurological targets.
-
Coordination Chemistry: The nitrogen atoms in the quinoline ring and the amino group can act as ligands, forming complexes with various metal ions.[1] These complexes may have applications in catalysis or the development of new materials.[1]
Section 5: Safety and Handling
4-Amino-7,8-dichloroquinoline is classified as a hazardous substance and must be handled with appropriate precautions.[6]
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |
| Serious Eye Damage | H318 | Causes serious eye damage | [6] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., weighing on a tared glassine paper within the fume hood).
-
Spill Cleanup: In case of a spill, decontaminate the area with an appropriate solvent. Do not dry sweep. Use a wet-wipe method or a HEPA-filtered vacuum for cleanup.[9]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.
Section 6: Conclusion
4-Amino-7,8-dichloroquinoline (CAS 948293-25-2) is a strategically important, if under-characterized, chemical building block. Its value lies not in its intrinsic biological activity but in its potential as a precursor for a diverse range of novel therapeutic candidates. The unique 7,8-dichloro substitution provides a distinct starting point for structure-activity relationship studies in antimalarial, anticancer, and neuroscience research. While its synthesis is achievable through standard methodologies, there is a clear need for the scientific community to perform and publish comprehensive characterization data, including melting point, solubility, and full spectroscopic analysis. This guide serves as a foundational blueprint for researchers to confidently and safely incorporate this promising scaffold into their drug discovery programs.
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